3-Thiazoline, 2,2-dimethyl-4-ethyl-
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Overview
Description
3-Thiazoline, 2,2-dimethyl-4-ethyl- is a heterocyclic organic compound that belongs to the thiazoline family Thiazolines are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom This particular compound is notable for its unique structural features, including two methyl groups and one ethyl group attached to the thiazoline ring
Preparation Methods
The synthesis of 3-Thiazoline, 2,2-dimethyl-4-ethyl- typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of the desired thiazoline compound . The reaction is usually carried out at room temperature and may involve additional steps to purify the final product. Industrial production methods may vary, but they generally follow similar principles, often utilizing large-scale reactors and optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
3-Thiazoline, 2,2-dimethyl-4-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiazoline ring to thiazolidine, a saturated five-membered ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazoline ring, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new materials.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.
Medicine: Research has shown that thiazoline derivatives can have anti-inflammatory and anticancer activities, suggesting potential therapeutic applications.
Industry: The compound is used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 3-Thiazoline, 2,2-dimethyl-4-ethyl- involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to physiological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
3-Thiazoline, 2,2-dimethyl-4-ethyl- can be compared to other thiazoline derivatives and related compounds:
Thiazole: A simpler structure with a similar ring system but without the additional methyl and ethyl groups.
Thiazolidine: A saturated analog of thiazoline, often used in medicinal chemistry.
Thiazole derivatives: Compounds like sulfathiazole and ritonavir, which have significant biological activities and therapeutic applications. The uniqueness of 3-Thiazoline, 2,2-dimethyl-4-ethyl- lies in its specific substituents, which can influence its chemical reactivity and biological activity.
Biological Activity
3-Thiazoline, 2,2-dimethyl-4-ethyl- is a heterocyclic organic compound belonging to the thiazoline family. It features a five-membered ring composed of three carbon atoms, one sulfur atom, and one nitrogen atom. The compound is characterized by the presence of two methyl groups and one ethyl group attached to the thiazoline ring, giving it unique structural properties that influence its biological activity.
Property | Value |
---|---|
CAS No. | 80881-36-3 |
Molecular Formula | C7H13NS |
Molecular Weight | 143.25 g/mol |
IUPAC Name | 4-ethyl-2,2-dimethyl-5H-1,3-thiazole |
InChI Key | HTLXHILOXORXGU-UHFFFAOYSA-N |
The synthesis of this compound typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol. The resulting thiazoline can undergo various chemical transformations such as oxidation, reduction, and substitution reactions, making it a versatile building block in organic synthesis.
Antimicrobial Properties
Research indicates that thiazoline derivatives exhibit significant antimicrobial and antifungal activities. For instance, studies have shown that compounds similar to 3-Thiazoline can effectively inhibit the growth of Staphylococcus aureus and various drug-resistant fungal strains such as Candida auris . These findings suggest potential applications in developing new antibiotics and antifungal agents.
Anticancer Activity
The anticancer properties of thiazoline derivatives have been explored in several studies. For example, certain derivatives have demonstrated strong cytotoxic effects against various adenocarcinoma cell lines, indicating their potential as therapeutic agents in cancer treatment . The structure–activity relationship (SAR) analyses reveal that modifications in the thiazoline structure can enhance its efficacy against specific cancer types.
The mechanism by which 3-Thiazoline exerts its biological effects involves interaction with various molecular targets. It is believed to inhibit enzymes involved in bacterial cell wall synthesis, leading to its antimicrobial effects. Additionally, its anticancer activity may arise from the induction of apoptosis in cancer cells through multiple signaling pathways .
Case Studies
- Antimicrobial Efficacy : A study conducted on novel thiazole derivatives showed promising results against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The compounds demonstrated broad-spectrum activity against resistant strains, highlighting their potential as new antimicrobial agents .
- Cytotoxicity in Cancer Cell Lines : In vitro studies revealed that specific thiazoline derivatives exhibited significant cytotoxicity against breast cancer and colorectal cancer cell lines. The effectiveness was attributed to their ability to induce apoptosis and inhibit cell proliferation .
- Insect Repellent Properties : Recent research has indicated that thiazoline-related compounds may serve as effective insect repellents, with varying degrees of efficacy depending on their molecular structure. This opens new avenues for exploring their use in pest control .
Properties
CAS No. |
80881-36-3 |
---|---|
Molecular Formula |
C7H13NS |
Molecular Weight |
143.25 g/mol |
IUPAC Name |
4-ethyl-2,2-dimethyl-5H-1,3-thiazole |
InChI |
InChI=1S/C7H13NS/c1-4-6-5-9-7(2,3)8-6/h4-5H2,1-3H3 |
InChI Key |
HTLXHILOXORXGU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(SC1)(C)C |
Origin of Product |
United States |
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